molecular formula C20H21BrN2O4 B269073 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B269073
M. Wt: 433.3 g/mol
InChI Key: UMMZCTCBVZIMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathways of cytokines, which play a crucial role in the immune system. BMS-986165 has shown promising results in preclinical studies and is being investigated as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting TYK2, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide blocks the downstream signaling of these cytokines, which are known to play a crucial role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and IFNs, both in vitro and in vivo. This leads to a reduction in inflammation and tissue damage in various autoimmune diseases. 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have an immunomodulatory effect, reducing the activation and proliferation of T cells and B cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, the long-term safety and efficacy of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in humans are still unknown, and further studies are needed to determine its potential as a therapeutic agent for autoimmune diseases.

Future Directions

For the research on 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide include clinical trials in humans to determine its safety and efficacy in treating autoimmune diseases. Further studies are also needed to investigate the long-term effects of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide on the immune system and to identify potential biomarkers for patient selection and monitoring. Additionally, the combination of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide with other immunomodulatory agents may have synergistic effects and could be explored in future studies.

Synthesis Methods

The synthesis method of 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, starting with the reaction of 3-(4-morpholinylcarbonyl)aniline with 2-(4-bromo-3-methylphenoxy)acetyl chloride to form 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide. The compound is then purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide was found to significantly reduce skin inflammation and improve skin histology. In a mouse model of lupus, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide was shown to reduce autoantibody production and kidney damage. In a mouse model of inflammatory bowel disease, 2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide was found to reduce inflammation and improve gut histology.

properties

Product Name

2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Molecular Formula

C20H21BrN2O4

Molecular Weight

433.3 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H21BrN2O4/c1-14-11-17(5-6-18(14)21)27-13-19(24)22-16-4-2-3-15(12-16)20(25)23-7-9-26-10-8-23/h2-6,11-12H,7-10,13H2,1H3,(H,22,24)

InChI Key

UMMZCTCBVZIMQZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.